Methylsulfonylmethane
Overview
Description
Synthesis Analysis
The synthesis of MSM and related compounds involves various chemical reactions that highlight its interesting chemical nature. For instance, trifluoromethanesulfonic acid has been utilized in organic synthesis for electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, among other reactions, due to its high protonating power and low nucleophilicity (Kazakova & Vasilyev, 2017). These reactions are significant for the synthesis of new organic compounds, including those related to MSM.
Molecular Structure Analysis
The molecular structure of MSM, which is (CH3)2SO2, reflects its simplicity and the presence of sulfur in a sulfonyl group attached to two methyl groups. This structure is foundational to understanding its reactivity and properties. The molecular structure analysis helps in comprehending how MSM interacts at the atomic level and its potential for various chemical modifications.
Chemical Reactions and Properties
MSM is involved in a range of chemical reactions, owing to its sulfonyl group. For instance, studies on the reactivity of methylene- and alkylidenecyclopropane derivatives show the broad scope of chemical transformations possible with compounds containing sulfur or sulfonyl groups, indicating the reactivity potential of MSM in various chemical contexts (Pellissier, 2014).
Scientific Research Applications
Hair Growth Improvement : MSM, through its antioxidant and anti-inflammatory properties, significantly reduces hair loss in male mice, suggesting potential applications in hair growth treatments (Hummadi, Gany, & Hadi, 2022).
Metabolic Disorder Treatment : MSM shows beneficial effects on multiple metabolic dysfunctions, including hyperglycemia, hyperinsulinemia, insulin resistance, and inflammation. This indicates potential in treating obesity-related metabolic disorders like type 2 diabetes and fatty liver diseases (Sousa-Lima et al., 2016).
Joint/Muscle Pain and Inflammation : Supplementation with MSM improves inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity. It is well-tolerated with few known and mild side effects (Butawan, Benjamin, & Bloomer, 2017).
Structural Behavior Analysis : MSM is an important organosulfur compound in living organisms, and its structure and behavior change with temperature (Tapramaz, Türkkan, & Dereli, 2011).
Exercise-Induced Oxidative Stress Reduction : A single dose of oral MSM can lower exercise-induced oxidative stress in healthy untrained young men (Nakhostin-Roohi et al., 2013).
Cholesterol Profile Improvement : MSM supplementation may improve the cholesterol profile by resulting in higher levels of high-density lipoprotein cholesterol (Miller et al., 2021).
Protective Effect in Ulcerative Colitis : MSM may have a protective effect in experimental ulcerative colitis, decreasing colonic damage and increasing antioxidant levels (Amirshahrokhi, Bohlooli, & Chinifroush, 2011).
Enhancing Drug Delivery : MSM can facilitate the transport of drugs like EDTA and ciprofloxacin across biological membranes, potentially enabling localized or regional therapy (Zhang, Wong, Gin, & Ansari, 2009).
Prostate Cancer Treatment : MSM decreases the viability and invasiveness of prostate cancer cells by inducing apoptosis and cell cycle arrest (Kowalska et al., 2018).
Brain Imaging Reference : MSM acts as a chemical shift reference for in vivo 1H MR spectroscopy of the human brain (Kaiser et al., 2020).
Pulmonary Hypertension Treatment : MSM treatment improves cardiopulmonary hemodynamics and modulates oxidative stress and antioxidant defense in rats with pulmonary arterial hypertension (Mohammadi et al., 2012).
Anti-Inflammatory Effects : MSM inhibits the release of pro-inflammatory mediators in murine macrophages, suggesting anti-inflammatory applications (Kim et al., 2009).
Safety and Genotoxicity : Studies have shown that MSM is not genotoxic and its use is unlikely to present a potential hazard, suggesting safety in human consumption (Yoon-Ik et al., 2006).
Brain Accumulation : MSM was detected in the brains of patients with memory loss and normal volunteers, with no adverse clinical or neurochemical effects observed (Lin et al., 2001).
Cartilage Tissue Engineering : MSM-loaded mats are promising for cartilage regeneration, promoting cell proliferation, ECM formation, and cartilage-related gene expression (Wang et al., 2015).
Pharmacokinetics : Oral [35S]MSM is rapidly absorbed, well-distributed, and completely excreted from the body (Magnuson, Appleton, & Ames, 2007).
Toxicity Studies : MSM is well tolerated in rats at doses significantly higher than the maximum recommended dose in humans (Horváth et al., 2002).
Osteoarthritis Treatment : MSM improved all physical symptoms in the WOMAC scale during a short intervention without any adverse events, suggesting effectiveness in osteoarthritis treatment (Pagonis, Givissis, Kritis, & Christodoulou, 2014).
Purification and Separation : Conventional electrodialysis is highly efficient and cost-effective for the separation and purification of MSM from salt-containing mixtures (Wei et al., 2020).
Future Directions
MSM has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent . Initial evidence is available regarding the dose of MSM needed to provide benefit, although additional work is underway to determine the precise dose and time course of treatment needed to provide optimal benefits .
properties
IUPAC Name |
methylsulfonylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVIBTZHLRERCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043937 | |
Record name | Dimethyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS], Solid | |
Record name | Methane, 1,1'-sulfonylbis- | |
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Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |
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Boiling Point |
237.00 to 239.00 °C. @ 760.00 mm Hg | |
Record name | Dimethyl sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
5.15 [mmHg] | |
Record name | Dimethyl sulfone | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dimethyl sulfone | |
CAS RN |
67-71-0 | |
Record name | Dimethyl sulfone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=67-71-0 | |
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Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulfone | |
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Record name | Methane, 1,1'-sulfonylbis- | |
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Record name | Dimethyl sulfone | |
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Record name | Dimethyl sulphone | |
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Record name | DIMETHYL SULFONE | |
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Record name | Dimethyl sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109 °C | |
Record name | Dimethyl sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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